2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Analytical Chemistry Chemical Synthesis Quality Control

2',5'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS 898767-61-8) is an organic compound belonging to the propiophenone class, characterized by a propan-1-one core substituted with a 2,5-dichlorophenyl group and a 3-fluorophenyl group. Its molecular formula is C15H11Cl2FO, and it has a molecular weight of 297.15 g/mol.

Molecular Formula C15H11Cl2FO
Molecular Weight 297.1 g/mol
CAS No. 898767-61-8
Cat. No. B1327631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dichloro-3-(3-fluorophenyl)propiophenone
CAS898767-61-8
Molecular FormulaC15H11Cl2FO
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2
InChIKeyIOQHYARVCAMWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS 898767-61-8)


2',5'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS 898767-61-8) is an organic compound belonging to the propiophenone class, characterized by a propan-1-one core substituted with a 2,5-dichlorophenyl group and a 3-fluorophenyl group . Its molecular formula is C15H11Cl2FO, and it has a molecular weight of 297.15 g/mol . This compound is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology research .

The Dangers of Analog Substitution for 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone (898767-61-8)


In the absence of direct comparative biological data, the risk of substituting 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS 898767-61-8) with a closely related analog is high. This class of compounds contains a propiophenone scaffold, and even minor changes in the substitution pattern on the phenyl rings can lead to significant differences in chemical reactivity, binding affinity, or biological activity . The precise arrangement of chlorine and fluorine atoms in this molecule is a critical determinant of its function, and generic substitution without validated equivalence data cannot guarantee comparable results in any application [1]. Therefore, selection should be based on the verified identity of this specific CAS number.

Quantitative Procurement Metrics for 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone


Vendor-Verified Purity of 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

The compound is commercially available with a vendor-certified purity of 97.0% . While many vendors offer this compound, a verified purity specification is crucial for ensuring reproducible results in research applications.

Analytical Chemistry Chemical Synthesis Quality Control

Predicted Physicochemical Profile of 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Key physical properties, predicted using computational models, are available for this compound. The predicted boiling point is 395.9±42.0 °C, and the predicted density is 1.313±0.06 g/cm³ . These values can be used as a baseline for comparison with analogs when experimental data is lacking.

Physical Chemistry Computational Chemistry Property Prediction

Comparative Boiling Point of a Close Structural Analog

When compared to its close analog, 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS 898767-59-4), a difference in predicted boiling points is observed. The target compound has a predicted boiling point of 395.9±42.0 °C , while the 2',4'-dichloro analog has a predicted boiling point of 399.3±37.0 °C . This ~3.4 °C difference, though small, reflects the impact of the chlorine substitution pattern on the compound's physical properties.

Physical Chemistry Computational Chemistry Structure-Activity Relationship

Key Application Areas for 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone in Research


Medicinal Chemistry Building Block

This compound serves as a halogenated propiophenone building block for the synthesis of more complex molecules in medicinal chemistry programs . Its specific substitution pattern is a key feature for exploring structure-activity relationships (SAR) in drug discovery projects. Procurement of the specific CAS number ensures the correct isomer is used.

Chemical Biology Probe Development

As a specialized small molecule, it is employed in chemical biology research to probe biological systems . The presence of both chlorine and fluorine atoms makes it suitable for studying halogen bonding interactions in protein-ligand complexes. Using this exact compound ensures that the biological response can be attributed to this specific chemical entity.

Analytical Reference Standard

Due to its well-defined chemical structure and vendor-verified purity of 97.0% , this compound can be used as a reference standard in analytical method development, such as HPLC or LC-MS assays, to identify or quantify similar compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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